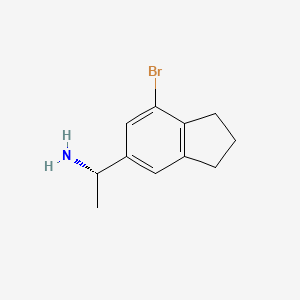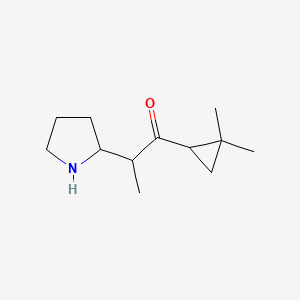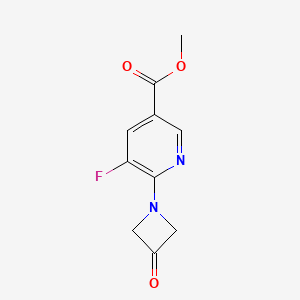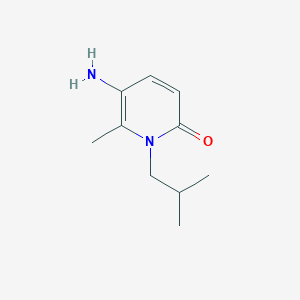![molecular formula C10H12N4 B15276869 5-(Pyrrolidin-3-yl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B15276869.png)
5-(Pyrrolidin-3-yl)pyrrolo[2,1-f][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Pyrrolidin-3-yl)pyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrrolidin-3-yl)pyrrolo[2,1-f][1,2,4]triazine can be achieved through several methods. One common approach involves the cyclization of pyrrole derivatives with appropriate reagents. For instance, the synthesis can be initiated from pyrrole, followed by a series of reactions including bromohydrazone formation, triazinium dicyanomethylide formation, and subsequent cyclization . Another method involves the use of transition metal-mediated synthesis, which provides a versatile route to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic routes. One such method includes the use of simple building blocks like pyrrole, chloramine, and formamidine acetate. This process has been optimized to ensure high yield and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-(Pyrrolidin-3-yl)pyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
5-(Pyrrolidin-3-yl)pyrrolo[2,1-f][1,2,4]triazine has a wide range of scientific research applications:
Medicine: It is a key component in the development of antiviral and anticancer drugs.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5-(Pyrrolidin-3-yl)pyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets and pathways. For example, as a kinase inhibitor, it binds to the active site of kinases, thereby inhibiting their activity and disrupting cellular signaling pathways involved in cancer cell proliferation . The compound’s antiviral activity is attributed to its ability to inhibit viral RNA polymerase, preventing viral replication .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound, known for its broad-spectrum antiviral activity.
Avapritinib: A kinase inhibitor containing the pyrrolo[2,1-f][1,2,4]triazine scaffold, used in cancer therapy.
Remdesivir: An antiviral drug with a pyrrolo[2,1-f][1,2,4]triazine core, used in the treatment of COVID-19.
Uniqueness
5-(Pyrrolidin-3-yl)pyrrolo[2,1-f][1,2,4]triazine is unique due to its specific structural features and biological activities. Its pyrrolidin-3-yl group enhances its binding affinity and selectivity towards certain molecular targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C10H12N4 |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
5-pyrrolidin-3-ylpyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C10H12N4/c1-3-11-5-8(1)9-2-4-14-10(9)6-12-7-13-14/h2,4,6-8,11H,1,3,5H2 |
InChI Key |
ZTVUABMXVUJSIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=C3C=NC=NN3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-bromo-5-(methoxymethyl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B15276797.png)
![7-Amino-2-methyl-1H,5H-pyrazolo[1,5-A]pyrimidin-5-one](/img/structure/B15276811.png)
![1-Benzyl-3,3-difluoro-1,8-diazaspiro[4.5]decane](/img/structure/B15276822.png)

![6-Chloro-N-[(5-methylthiophen-2-yl)methyl]pyridin-3-amine](/img/structure/B15276836.png)
![Ethyl 5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B15276844.png)

![[2-(Fluoromethyl)cyclohexyl]methanamine](/img/structure/B15276855.png)




![8-Oxa-2-azaspiro[4.5]decan-4-one](/img/structure/B15276896.png)
